molecular formula C7H4BrClN2 B13944646 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13944646
M. Wt: 231.48 g/mol
InChI Key: HZVIIBNALSCFTH-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. One common method is the bromination of 2-chloro-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridines, N-oxides, and reduced derivatives, which can be further utilized in the synthesis of complex bioactive molecules .

Scientific Research Applications

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 4-Bromo-7-azaindole
  • 4-Chloro-7-azaindole

Uniqueness

4-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and biological activity compared to its analogs. This dual halogenation allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

4-bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11)

InChI Key

HZVIIBNALSCFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)Cl

Origin of Product

United States

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